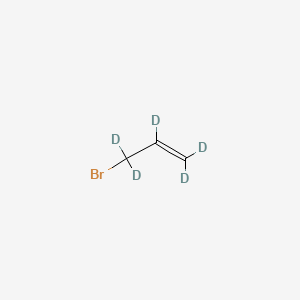

Allyl-d5 bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELZAPQIKSEDF-RHPBTXKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Allyl-d5 bromide chemical structure and IUPAC name.

An In-Depth Technical Guide to Allyl-d5 Bromide: Structure, Synthesis, and Applications in Advanced Research

Introduction

Allyl-d5 bromide is the deuterated analogue of allyl bromide, a versatile reagent in organic synthesis.[1] By replacing the five hydrogen atoms of the allyl group with deuterium, this isotopically labeled compound becomes an invaluable tool for researchers in chemistry and drug development. The strategic incorporation of deuterium provides a subtle yet powerful modification that allows for the elucidation of reaction mechanisms, the tracking of molecular pathways, and the enhancement of metabolic stability in pharmaceutical candidates.[2][3] This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, and applications of Allyl-d5 bromide, with a focus on its practical utility in a laboratory setting.

Chemical Identity and Structure

The defining feature of Allyl-d5 bromide is the substitution of all five hydrogen atoms on the allyl moiety with deuterium, a stable isotope of hydrogen.[1] This isotopic enrichment, typically to at least 98 atom % D, is crucial for its applications in sensitive analytical techniques.[4]

IUPAC Name: 3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene[5]

Chemical Structure:

The structure consists of a three-carbon chain with a double bond between C1 and C2, and a bromine atom attached to C3. All five positions that would normally be occupied by hydrogen are instead occupied by deuterium.

| Identifier | Value | Source |

| CAS Number | 102910-37-2 | [5] |

| Molecular Formula | C₃D₅Br | [6] |

| Molecular Weight | 126.01 g/mol | [6] |

| InChI Key | BHELZAPQIKSEDF-RHPBTXKOSA-N | [1] |

Physicochemical Properties

The physical properties of Allyl-d5 bromide are similar to its non-deuterated counterpart, with slight differences arising from the increased mass of deuterium.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 68.1 °C |

| Density | 1.46 g/cm³ |

| Purity | Typically ≥98 atom % D |

Synthesis of Allyl-d5 Bromide

The synthesis of Allyl-d5 bromide generally involves the bromination of a deuterated precursor, such as deuterated allyl alcohol. A common laboratory-scale method for preparing allyl bromide is the reaction of allyl alcohol with hydrobromic acid, often generated in situ from an alkali metal bromide and a strong acid like sulfuric acid.[7][8] For the deuterated version, the synthesis would logically start from allyl-d5 alcohol.

A generalized synthetic workflow is as follows:

-

Precursor Preparation: The synthesis begins with a suitable deuterated starting material, such as allyl-d5 alcohol.

-

Bromination: The deuterated alcohol is reacted with a brominating agent. A common method involves the slow addition of sulfuric acid to a mixture of the alcohol and sodium bromide.[8]

-

Distillation: The product, being volatile, is often distilled from the reaction mixture as it is formed.[9]

-

Purification: The collected distillate is then washed to remove impurities and dried, followed by a final distillation to yield the pure Allyl-d5 bromide.

Caption: Conceptual workflow for the synthesis of Allyl-d5 bromide.

Applications in Scientific Research and Drug Development

The primary value of Allyl-d5 bromide lies in its utility as an isotopic tracer and a tool for investigating reaction mechanisms.[1][10]

Mechanistic and Kinetic Isotope Effect (KIE) Studies

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate for reactions where the C-H bond is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[] By comparing the reaction rates of a substrate alkylated with allyl bromide versus Allyl-d5 bromide, researchers can determine if the cleavage of a C-H bond on the allyl group is involved in the transition state.[1]

Isotopic Labeling for Tracking in Complex Systems

Allyl-d5 bromide is used to introduce a "heavy" tag into a molecule.[12] This is particularly useful in:

-

Mass Spectrometry (MS): In quantitative MS-based proteomics and metabolomics, a deuterated internal standard is often used.[13] Since Allyl-d5 bromide has a molecular weight approximately 5 units greater than its non-deuterated counterpart, it can be used to synthesize an internal standard that is chemically identical to the analyte but easily distinguishable by its mass-to-charge ratio.[14] This allows for precise quantification of the analyte in complex biological matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the allyl protons will be absent in a molecule synthesized with Allyl-d5 bromide.[15] This can simplify complex spectra and help in signal assignment. Conversely, ²H (Deuterium) NMR can be used to directly observe the deuterated positions, providing unambiguous evidence of its incorporation and location within the molecule.

Drug Development and Metabolism Studies

Deuteration is an increasingly important strategy in drug discovery.[2] By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be slowed down.[16] This can lead to:

-

Improved Pharmacokinetic Profile: A longer half-life can result in less frequent dosing and more stable plasma concentrations of the drug.[]

-

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of undesirable or toxic byproducts may be reduced.[16]

Allyl-d5 bromide can be used as a building block to synthesize deuterated drug candidates or to create deuterated metabolites for use as analytical standards in pharmacokinetic studies.[3][5]

Experimental Protocols and Methodologies

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to form a deuterated allyl-aryl compound.

Materials:

-

Aryl boronic acid or ester

-

Allyl-d5 bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., THF or Dioxane)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl boronic acid (1.0 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add Allyl-d5 bromide (1.2-1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the deuterated allyl-aryl compound.

Caption: Typical workflow for a cross-coupling reaction using Allyl-d5 bromide.

Analytical Characterization

Confirmation of the successful incorporation of the d5-allyl group is critical and is typically achieved through mass spectrometry and NMR spectroscopy.

| Technique | Expected Outcome for Product |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) will be observed at a mass 5 units higher than the corresponding non-deuterated product. |

| ¹H NMR Spectroscopy | The characteristic signals for the allyl protons (typically in the range of 5-6 ppm) will be absent or significantly diminished. |

| ²H NMR Spectroscopy | Signals corresponding to the five deuterium atoms on the allyl group will be observed, confirming their presence. |

Conclusion

Allyl-d5 bromide is a powerful and versatile tool in modern chemical and pharmaceutical research. Its utility in elucidating reaction mechanisms through the kinetic isotope effect, its role as a "heavy" internal standard for quantitative mass spectrometry, and its application in simplifying complex NMR spectra make it an indispensable reagent. Furthermore, as the strategic incorporation of deuterium continues to be a promising avenue in drug development for enhancing pharmacokinetic properties, the importance of building blocks like Allyl-d5 bromide will only continue to grow. The principles and methodologies outlined in this guide provide a solid foundation for researchers looking to leverage the unique properties of this isotopically labeled compound in their work.

References

-

Wikipedia. Allyl bromide. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Wikipedia. Deuterium NMR. [Link]

-

Organic Chemistry Portal. Allyl bromide synthesis by bromination or substitution. [Link]

-

Herold, D. A., & Kinter, M. (2009). Multiple isotopic labels for quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

ResearchGate. Deuterium in Drug Discovery and Development. [Link]

-

Chemistry LibreTexts. 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

-

YouTube. Making Allyl Bromide. [Link]

-

ACS Publications. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. [Link]

-

Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

YouTube. Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. [Link]

-

Cerno Bioscience. Isotope Labeling. [Link]

-

UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. Allyl-d5 Bromide | CAS 102910-37-2 | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. scbt.com [scbt.com]

- 7. Allyl bromide - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 12. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

Allyl-d5 Bromide: A Comprehensive Technical Guide to Synthesis and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterium in Modern Chemistry

Allyl-d5 bromide (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene) is a deuterated analog of allyl bromide, a valuable reagent in organic synthesis. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, imparts unique properties that make Allyl-d5 bromide an indispensable tool in a variety of scientific disciplines, particularly in mechanistic studies and as a building block for complex isotopically labeled molecules.[1] The presence of deuterium atoms allows researchers to trace the fate of the allyl moiety in chemical reactions, elucidate reaction mechanisms through the kinetic isotope effect, and serve as an internal standard in mass spectrometry-based analyses. This guide provides an in-depth exploration of the synthesis of Allyl-d5 bromide, its commercial availability, and its critical applications in research and development.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of Allyl-d5 bromide is essential for its safe handling and effective application.

| Property | Value |

| Chemical Name | 3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene |

| CAS Number | 102910-37-2 |

| Molecular Formula | C₃D₅Br |

| Molecular Weight | 126.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 71 °C (160 °F; 344 K)[2] |

| Density | 1.398 g/cm³[2] |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% |

Synthesis of Allyl-d5 Bromide: A Two-Step Approach

The synthesis of Allyl-d5 bromide is most effectively achieved through a two-step process that begins with the preparation of a deuterated precursor, allyl-d5 alcohol, followed by its bromination. This method ensures high isotopic incorporation and chemical purity.

Caption: Synthetic workflow for Allyl-d5 bromide.

Step 1: Synthesis of Allyl-d5 Alcohol via Reduction of a Deuterated Precursor

The foundational step in the synthesis of Allyl-d5 bromide is the preparation of its immediate precursor, allyl-d5 alcohol. A robust and efficient method for this transformation is the reduction of a commercially available deuterated α,β-unsaturated aldehyde, such as acrolein-d4. The use of a deuterated reducing agent ensures the introduction of the fifth deuterium atom at the carbinol carbon.

Reaction Scheme:

CD₂=CD-CDO + [D⁻] → CD₂=CD-CD₂OH

Causality Behind Experimental Choices:

-

Starting Material: Acrolein-d4 is a logical starting point as it already contains four of the five desired deuterium atoms in the correct positions.

-

Reducing Agent: Sodium borodeuteride (NaBD₄) is a preferred reducing agent due to its selectivity for aldehydes and ketones, its relatively mild nature, and its commercial availability.[3][4] The use of NaBD₄ ensures the introduction of a deuterium atom at the carbonyl carbon, completing the pentadeuteration of the allyl alcohol backbone.

-

Solvent: A deuterated protic solvent, such as methanol-d4 (CD₃OD), is recommended to avoid any isotopic dilution from the solvent during the reaction or workup.

Detailed Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of acrolein-d4 in anhydrous methanol-d4. The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: A solution of sodium borodeuteride in anhydrous methanol-d4 is added dropwise to the stirred solution of acrolein-d4 over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of D₂O.

-

Workup: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The resulting residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The crude allyl-d5 alcohol is purified by fractional distillation under atmospheric pressure to yield the pure product.

Step 2: Bromination of Allyl-d5 Alcohol

The final step in the synthesis is the conversion of the hydroxyl group of allyl-d5 alcohol to a bromide. This can be achieved using several standard brominating agents.

Reaction Scheme:

CD₂=CD-CD₂OH + "Br⁺" → CD₂=CD-CD₂Br

Causality Behind Experimental Choices:

-

Brominating Agent: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.[5][6][7] Alternatively, a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) can be used, which is a more traditional and cost-effective method.[8][9] The choice of reagent may depend on the desired scale and purity requirements.

-

Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of byproducts.

Detailed Experimental Protocol (using PBr₃):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the purified allyl-d5 alcohol and a suitable anhydrous solvent (e.g., diethyl ether). The flask is cooled to 0 °C in an ice bath.

-

Addition of Brominating Agent: Phosphorus tribromide is added dropwise to the stirred solution of allyl-d5 alcohol, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

-

Workup: Once the reaction is complete, the mixture is poured onto ice-water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous calcium chloride.

-

Purification: The crude Allyl-d5 bromide is purified by distillation.[10] The fraction boiling at approximately 70-72 °C is collected to yield the final product.

Characterization and Quality Control

The identity and purity of the synthesized Allyl-d5 bromide must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Allyl-d5 bromide should show a significant reduction in signal complexity compared to its non-deuterated counterpart due to the absence of most protons.[3][11] Any residual proton signals can be used to determine the isotopic purity.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information on the positions and extent of deuteration.

-

¹³C NMR: The carbon signals will be split into multiplets due to coupling with deuterium, confirming the locations of the deuterium atoms.[11]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the isotopic distribution.[1]

-

Gas Chromatography (GC): GC is employed to determine the chemical purity of the final product.

Caption: Quality control workflow for Allyl-d5 bromide.

Commercial Availability

Allyl-d5 bromide is available from several specialized chemical suppliers that focus on isotopically labeled compounds. When sourcing this reagent, it is crucial to consider the isotopic and chemical purity, as well as the accompanying analytical data.

Table of Commercial Suppliers and Typical Specifications:

| Supplier | Typical Isotopic Purity (atom % D) | Typical Chemical Purity | Notes |

| CDN Isotopes | >98 | Not specified | Provides Safety Data Sheet.[12] |

| Clearsynth | Not specified | Not specified | Certificate of Analysis available upon request.[12] |

| LGC Standards | 98 | min 98% | |

| Santa Cruz Biotechnology | Not specified | Not specified | For research use only.[13] |

| Sigma-Aldrich (Merck) | 95% | Not specified |

Safety, Handling, and Storage

Allyl-d5 bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer.[12][13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.[12]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. Protect from light and moisture.[12]

Applications in Research and Development

The unique properties of Allyl-d5 bromide make it a valuable tool in several areas of scientific research:

-

Mechanistic Studies: The deuterium labels serve as probes to elucidate reaction mechanisms, particularly in studies involving allylic rearrangements and additions. The kinetic isotope effect observed when using Allyl-d5 bromide can provide insights into the rate-determining steps of a reaction.

-

Synthesis of Labeled Compounds: Allyl-d5 bromide is a key precursor for the synthesis of more complex deuterated molecules. For example, it has been used in the synthesis of isotopically labeled resveratrol derivatives.[1]

-

Mass Spectrometry Internal Standards: Due to its similar chemical behavior to unlabeled allyl bromide but distinct mass, it is an excellent internal standard for quantitative analysis by GC-MS or LC-MS.

Conclusion

Allyl-d5 bromide is a powerful and versatile tool for researchers in organic chemistry and drug development. A thorough understanding of its synthesis, proper handling, and applications is crucial for its effective and safe utilization. While the synthesis requires careful execution of a two-step process involving the preparation of a deuterated alcohol precursor followed by bromination, the resulting high-purity labeled compound offers invaluable insights into chemical reactions and biological processes. The commercial availability of Allyl-d5 bromide from specialized suppliers provides researchers with access to this important reagent, further enabling advancements in science.

References

- Google Patents. JP3270596B2 - Method for producing allyl bromide.

-

YouTube. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

YouTube. NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. [Link]

-

PubChem. Allyl-d5 bromide. [Link]

-

The Royal Society of Chemistry. DMSO-allyl bromide: A mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2 -aryl amines, 2-ary. [Link]

-

Preparation of allyl bromide. [Link]

-

MANAC Inc. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]

-

Sciencemadness Discussion Board. Allyl Bromide Preparation. [Link]

-

YouTube. Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. [Link]

-

YouTube. Reaction of Alcohols with Phosphorus Tribromide. [Link]

-

Reddit. Help with PBr3 addition. [Link]

-

ResearchGate. What is the best way to brominate allylic alcohol by replacing the -OH with Br? [Link]

-

Wikipedia. Allyl bromide. [Link]

Sources

- 1. chromservis.eu [chromservis.eu]

- 2. youtube.com [youtube.com]

- 3. JP3270571B2 - Method for producing allyl bromide - Google Patents [patents.google.com]

- 4. Mechanochemical Dehalogenative Deuteration of Alkyl Halides Through Piezoelectric Catalysis Initiated by a Single-Electron Oxidation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3354066A - Allylic bromination process - Google Patents [patents.google.com]

- 6. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Allyl-d5 Bromide|Isotope Labelled Reagent [benchchem.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Allyl-d5 Bromide as an Internal Standard for the Quantitative Analysis of 1,3-Butadiene by GC-MS

Abstract

This document provides a comprehensive guide for the use of Allyl-d5 bromide as an internal standard in the quantitative analysis of 1,3-butadiene using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals engaged in environmental monitoring, occupational safety, and toxicological studies. We will delve into the rationale behind the selection of a deuterated internal standard, provide detailed protocols for method implementation and validation, and offer insights into best practices and troubleshooting.

The Imperative for an Internal Standard in Quantitative Mass Spectrometry

Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] These factors can introduce significant variability and compromise the accuracy and precision of the results.[1] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls.[1] By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be effectively normalized, leading to more reliable and reproducible data.[1]

The Advantage of a Stable Isotope-Labeled Internal Standard

The ideal internal standard should closely mimic the physicochemical properties of the analyte, including its extraction recovery, chromatographic retention, and ionization efficiency.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[2] In a SIL-IS, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., Deuterium for Hydrogen). This results in a compound that is chemically identical to the analyte but has a different mass, allowing for its independent detection by the mass spectrometer.

Allyl-d5 bromide (C₃D₅Br) is the pentadeuterated analogue of allyl bromide.[2] Its use as an internal standard is particularly advantageous because it co-elutes with structurally similar analytes, experiencing the same matrix effects and instrument variability, thus providing superior correction compared to a non-isotopically labeled internal standard.[2]

Application: Quantification of 1,3-Butadiene in Air Samples

1,3-Butadiene is a volatile organic compound (VOC) of significant industrial and environmental concern. It is a known human carcinogen, and its monitoring in workplace and ambient air is crucial for assessing exposure and ensuring safety.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of VOCs.[5][6] This protocol outlines the use of Allyl-d5 bromide as an internal standard for the accurate quantification of 1,3-butadiene in air samples. The structural similarity between 1,3-butadiene and allyl bromide makes Allyl-d5 bromide a suitable internal standard for this application.

Physicochemical Properties

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

| Property | 1,3-Butadiene (Analyte) | Allyl-d5 Bromide (Internal Standard) |

| Chemical Formula | C₄H₆ | C₃D₅Br |

| Molecular Weight | 54.09 g/mol | 126.01 g/mol [2] |

| Boiling Point | -4.4 °C | 68.1 °C[2] |

| CAS Number | 106-99-0 | 102910-37-2[2] |

| Key Mass Spec Fragments (m/z) | 39, 54 | 41, 81, 126 |

Experimental Protocol

This protocol is a guideline and may require optimization based on the specific instrumentation and sample matrix.

Materials and Reagents

-

1,3-Butadiene standard (high purity)

-

Allyl-d5 bromide (isotopic purity ≥98%)

-

Methanol (GC grade)

-

Activated charcoal tubes (for air sampling)

-

Carbon disulfide (CS₂) (GC grade)

-

Helium (carrier gas, ultra-high purity)

-

Nitrogen (for sample concentration, high purity)

Preparation of Standard and Internal Standard Stock Solutions

Internal Standard Stock Solution (IS Stock):

-

Accurately weigh approximately 10 mg of Allyl-d5 bromide into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol. This will result in a stock solution of approximately 1 mg/mL.

-

Store the stock solution at -20°C in an amber vial.

Analyte Stock Solution (Analyte Stock):

-

Due to the gaseous nature of 1,3-butadiene at room temperature, it is recommended to purchase a certified standard in a gas cylinder or as a solution in a suitable solvent.

-

Alternatively, a stock solution can be prepared by bubbling a known mass of 1,3-butadiene gas into a pre-weighed, chilled volumetric flask containing methanol.

Preparation of Calibration Standards and Quality Controls

-

Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into blank matrix (e.g., clean air passed through a charcoal tube and desorbed).

-

Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations) in the same manner as the calibration standards, using a separate weighing of the analyte.

-

Spike each calibration standard and QC sample with a fixed amount of the IS Stock solution to achieve a consistent final concentration of the internal standard in all samples.

Sample Collection and Preparation

-

Collect workplace or environmental air samples by drawing a known volume of air through an activated charcoal tube using a calibrated sampling pump.[3]

-

After sampling, seal the charcoal tubes and store them at 4°C until analysis.

-

For analysis, break both ends of the charcoal tube and transfer the contents to a 2 mL autosampler vial.

-

Add 1 mL of carbon disulfide to the vial to desorb the trapped analytes.

-

Spike the sample with the IS Stock solution to the same final concentration as the calibration standards and QCs.

-

Cap the vial and gently agitate for 30 minutes.

-

Allow the charcoal to settle, and transfer the supernatant to a new autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters and should be optimized for your specific instrument.

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: DB-VRX (60 m x 0.25 mm, 1.4 µm) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 200°C

-

Oven Program: 35°C (hold 5 min), ramp to 150°C at 10°C/min, then to 220°C at 20°C/min (hold 2 min)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Transfer Line Temperature: 230°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1,3-Butadiene: m/z 54 (quantifier), 39 (qualifier)

-

Allyl-d5 bromide: m/z 126 (quantifier), 81 (qualifier)

-

Data Analysis and Method Validation

Calibration Curve

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard.

-

Perform a linear regression analysis of the data. A correlation coefficient (r²) of >0.99 is desirable.

Quantification

Calculate the concentration of 1,3-butadiene in the samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability.[7][8] Key validation parameters, as recommended by the U.S. Food and Drug Administration (FDA), include:[7][8][9]

-

Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.[8]

-

Accuracy and Precision: Analyze replicate QC samples at a minimum of three concentration levels on multiple days to determine the intra- and inter-day accuracy and precision.[8] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[10]

-

Recovery: Assess the extraction efficiency of the analyte and internal standard from the sample matrix.[11]

-

Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte and internal standard.

-

Stability: Determine the stability of the analyte and internal standard in the sample matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[8]

Workflow Visualization

The following diagram illustrates the overall workflow for the quantitative analysis of 1,3-butadiene using Allyl-d5 bromide as an internal standard.

Caption: Workflow for 1,3-Butadiene analysis with Allyl-d5 bromide IS.

Best Practices and Troubleshooting

-

Purity of Internal Standard: Ensure the isotopic and chemical purity of Allyl-d5 bromide is high (≥98%) to avoid interference with the analyte signal.[2]

-

Timing of IS Addition: Add the internal standard as early as possible in the sample preparation workflow to account for analyte losses during all subsequent steps.[1]

-

Concentration of IS: The concentration of the internal standard should be consistent across all samples and ideally provide a signal intensity within the linear range of the detector and comparable to that of the analyte.[1]

-

Isotopic Exchange: While deuterium is a stable isotope, under certain conditions (e.g., extreme pH or temperature), H-D exchange can occur. It is important to assess the stability of the deuterated internal standard under the analytical conditions.[1]

-

Variable IS Response: Significant variability in the internal standard response across a batch can indicate issues with sample preparation, injection, or instrument performance. Investigate any trends or outliers in the IS signal.

Conclusion

The use of Allyl-d5 bromide as an internal standard provides a robust and reliable method for the quantitative analysis of 1,3-butadiene by GC-MS. The chemical similarity and co-elution of the analyte and the stable isotope-labeled internal standard ensure effective compensation for analytical variability, leading to high-quality, defensible data. Adherence to the detailed protocol and validation guidelines presented in this application note will enable researchers to achieve accurate and precise quantification of 1,3-butadiene in various matrices.

References

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

-

RI DEM. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]

-

Gas Chromatography/Mass Spectrometry of 1,3 Butadiene (99+%). (2010). [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Krämer, W., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2019). Method for the determination of 1,3‐butadiene in workplace air using headspace GC. The MAK-Collection for Occupational Health and Safety, 4(2), Doc011. [Link]

-

Vogeser, M., & Seger, C. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical chemistry, 56(8), 1254-1258. [Link]

-

Hiatt, M. H. (2011). Internal standards: a source of analytical bias for volatile organic analyte determinations. Journal of Chromatography A, 1218(3), 423-431. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Health Canada. (1999). Determination of 1,3-Butadiene, Isoprene, Acrylonitrile, Benzene and Toluene in Mainstream Tobacco Smoke. [Link]

-

Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International journal of environmental research and public health, 9(11), 4033-4055. [Link]

-

Spadaccino, F., Naccarato, A., Tassone, A., Cione, E., & Di Donna, L. (2021). Determination of Volatile Organic Compounds (VOCs) in indoor work environments by Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry. Journal of Xenobiotics, 11(4), 184-195. [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene. [Link]

-

Florida International University. (2022). The Utilization of Volatile Organic Compounds and Human Leukocyte Antigen Genes for Ethnic-Specific Differentiation within Target Populations. [Link]

-

Al-Harbi, A. A., & Al-Ghamdi, A. A. (2014). GC-MS Speciation and Quantification of 1, 3 Butadiene and Other C1-C6 Hydrocarbons in SI/HCCI V6 Engine Exhaust. [Link]

-

Gleason, P. M., & Hamper, B. C. (2015). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. [Link]

-

ALS Global. VOC screening in air. [Link]

-

Reddit. (2023, June 12). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. [Link]

-

U.S. Food and Drug Administration. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. series.publisso.de [series.publisso.de]

- 4. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. dem.ri.gov [dem.ri.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. hhs.gov [hhs.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. fda.gov [fda.gov]

Application Notes and Protocols for the Synthesis of Isotopically Labeled Molecules with Allyl-d5 Bromide

Introduction: The Strategic Advantage of Deuterium Labeling with Allyl-d5 Bromide

In the landscape of modern chemical and pharmaceutical research, the ability to trace the metabolic fate of molecules, elucidate reaction mechanisms, and understand kinetic isotope effects is paramount. Isotopic labeling, the selective replacement of an atom with its isotope, provides a powerful tool to achieve these insights without significantly altering the chemical properties of the molecule under investigation. Among the stable isotopes, deuterium (²H), a heavy isotope of hydrogen, has emerged as a workhorse in drug discovery and development. The introduction of deuterium can strategically alter the metabolic profile of a drug candidate, often leading to improved pharmacokinetic properties and a more favorable safety profile.

Allyl-d5 bromide (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene) is a versatile and highly valuable reagent for the introduction of a pentadeuterated allyl moiety into a wide range of organic molecules. This pentadeuteration offers a significant mass shift for mass spectrometry-based analysis and distinct signals in nuclear magnetic resonance (NMR) spectroscopy, making it an exceptional tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the principles, detailed experimental protocols, and analytical techniques for the synthesis of isotopically labeled molecules using Allyl-d5 bromide.

Core Principles: The "Why" Behind the "How"

The utility of Allyl-d5 bromide stems from the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced by deuterium. In drug metabolism, this can mean a slower rate of breakdown by metabolic enzymes, leading to a longer half-life and improved therapeutic efficacy.

Allyl-d5 bromide serves as an efficient electrophilic source of the deuterated allyl group in a variety of nucleophilic substitution and cross-coupling reactions. The choice of reaction strategy depends on the target molecule and the desired point of isotopic labeling. Two of the most common and robust methods for incorporating the allyl-d5 group are the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols are presented as a detailed guide for the synthesis of isotopically labeled molecules using Allyl-d5 bromide. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Williamson Ether Synthesis for the Preparation of a Deuterated Allyl Ether

The Williamson ether synthesis is a classic and reliable method for forming an ether from an organohalide and an alkoxide.[1][2] In this protocol, we will detail the synthesis of a generic deuterated allyl ether from a phenol.

Reaction Scheme:

A schematic of the Williamson ether synthesis.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Comments |

| Substituted Phenol | Reagent | Standard Supplier | Ensure dryness |

| Allyl-d5 bromide | ≥98% deuteration | Isotope Supplier | Store under inert gas |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier | Highly reactive, handle with care |

| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Standard Supplier | Use freshly opened or distilled |

| Diethyl ether (Et₂O) | Anhydrous | Standard Supplier | |

| Saturated aqueous NH₄Cl | |||

| Brine (saturated aqueous NaCl) | |||

| Anhydrous Magnesium Sulfate (MgSO₄) |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted phenol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of phenol) to the flask.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.[3]

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Allylation: Cool the reaction mixture back to 0 °C and add Allyl-d5 bromide (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deuterated allyl ether.[4][5]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Deuterated Allylated Arene

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6][7] This protocol outlines the synthesis of a generic deuterated allylated arene.

Reaction Scheme:

A schematic of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Comments |

| Arylboronic Acid | Reagent | Standard Supplier | |

| Allyl-d5 bromide | ≥98% deuteration | Isotope Supplier | Store under inert gas |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst | Standard Supplier | |

| Triphenylphosphine (PPh₃) | Ligand | Standard Supplier | |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Finely powdered |

| 1,4-Dioxane | Anhydrous | Standard Supplier | Degassed |

| Water | Degassed | ||

| Ethyl acetate (EtOAc) | |||

| Brine (saturated aqueous NaCl) | |||

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, combine the arylboronic acid (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Stir the mixture for 15 minutes at room temperature. Add Allyl-d5 bromide (1.2 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure deuterated allylated arene.[4][5]

Case Study: Synthesis of Isotopically Labeled Resveratrol-d5

To illustrate the practical application of these protocols, we present a synthetic route to deuterated resveratrol (resveratrol-d5), a naturally occurring polyphenol with various reported health benefits. The synthesis can be adapted to incorporate the allyl-d5 group, which can then be isomerized to a propenyl group. A more direct approach involves a Heck or Wittig-type reaction with a deuterated precursor. However, for the purpose of demonstrating the utility of Allyl-d5 bromide, a multi-step synthesis starting from a suitable precursor that is then allylated can be envisioned. A plausible, though not necessarily the most direct, route could involve the protection of hydroxyl groups of a resveratrol precursor, followed by a Williamson ether synthesis with Allyl-d5 bromide, and subsequent deprotection and isomerization. A more common synthetic route to resveratrol itself involves a Wittig or Heck reaction.[8][9]

Characterization of Isotopically Labeled Molecules

The successful synthesis of the desired isotopically labeled molecule must be confirmed by rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the incorporation and position of deuterium atoms.

-

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity.[10] This provides direct evidence of successful deuteration.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing information about their chemical environment.[11]

-

¹³C NMR: The carbon atoms attached to deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the spin-1 deuterium nucleus. Additionally, a slight upfield shift of the carbon signal is typically observed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the level of deuterium incorporation.[12] The mass spectrum of the deuterated molecule will show a molecular ion peak shifted by +5 mass units compared to its non-deuterated analog, corresponding to the five deuterium atoms of the allyl-d5 group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Safety and Handling of Allyl-d5 Bromide

Allyl-d5 bromide, like its non-deuterated counterpart, is a reactive and potentially hazardous chemical.[13] It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use a syringe or cannula for transfers under an inert atmosphere.

-

Storage: Store Allyl-d5 bromide in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

Allyl-d5 bromide is a powerful and versatile reagent for the synthesis of isotopically labeled molecules. The protocols and analytical techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently and effectively utilize this valuable tool. The strategic incorporation of deuterium through well-established synthetic methods like the Williamson ether synthesis and Suzuki-Miyaura cross-coupling allows for the precise investigation of reaction mechanisms, metabolic pathways, and the optimization of drug candidates. By adhering to the detailed protocols and safety guidelines, researchers can unlock the full potential of isotopic labeling with Allyl-d5 bromide in their scientific endeavors.

References

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

- Google Patents. (n.d.). WO2001060774A1 - Synthesis of resveratrol.

-

ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids.... Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthetic procedure for the compounds. a. allyl bromide (2 eq.). Retrieved from [Link]

-

University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

CK Special Gases Ltd. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

-

YouTube. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

American Chemical Society. (2025, December 5). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. Retrieved from [Link]

- Google Patents. (n.d.). US3450608A - Purification of ethers.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. santaisci.com [santaisci.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. studymind.co.uk [studymind.co.uk]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Tracking reaction pathways using deuterium-labeled Allyl bromide.

Application Note

Title: Elucidating Ambidentate Reactivity: A Guide to Tracking Allylic Rearrangements with Deuterium-Labeled Allyl Bromide

Abstract

Isotopic labeling is a powerful and definitive tool for elucidating complex reaction mechanisms in organic chemistry.[1][2][3] Allylic systems, which possess a functional group adjacent to a carbon-carbon double bond, are classic substrates for studying the competition between direct and rearranged reaction pathways.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of specifically deuterium-labeled allyl bromide to track and quantify competing nucleophilic substitution pathways, namely the SN2 and SN2' reactions. We present the core principles of the method, a detailed protocol for a model reaction, and a guide to product analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction and Core Principles

Allyl bromide and related allylic electrophiles are ambidentate, meaning they can react with nucleophiles at two distinct positions: the α-carbon (C1) and the γ-carbon (C3). This reactivity gives rise to a competition between the direct bimolecular nucleophilic substitution (SN2) and the rearranged substitution (SN2'), also known as an allylic shift.[5][6]

-

SN2 Pathway: The nucleophile directly attacks the α-carbon, displacing the bromide leaving group in a single, concerted step. This is a classic backside attack.[7][8]

-

SN2' Pathway: The nucleophile attacks the γ-carbon, inducing a concerted rearrangement where the double bond shifts and the bromide is ejected from the α-carbon.[6][9][10]

Distinguishing between these pathways can be challenging as they can occur concurrently and be influenced by factors such as sterics, the nature of the nucleophile, and solvent conditions.[9][11] By strategically placing a non-radioactive, stable isotopic label like deuterium (²H or D) on the allyl bromide, the fate of each carbon atom can be unambiguously tracked. For this guide, we will consider allyl-1,1-d₂ bromide. The position of the deuterium label in the final product mixture directly reveals the mechanistic pathway taken.

// Reactants sub [label=<

D | D—C¹—C²H=C³H₂ | Br Allyl-1,1-d₂ bromide

];

nu [label="Nu⁻"];

// Pathways sn2_path [label="S_N2\n(Direct Attack @ C1)", shape=plaintext, fontcolor="#4285F4"]; sn2p_path [label="S_N2'\n(Rearranged Attack @ C3)", shape=plaintext, fontcolor="#EA4335"];

// Products prod_sn2 [label=<

D | D—C¹—C²H=C³H₂ | Nu S_N2 Product (Label at C1)

];

prod_sn2p [label=<

H₂C¹=C²H—C³HD₂ | Nu S_N2' Product (Label at C3)

];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges sub -> invis1 [arrowhead=none]; nu -> invis1 [arrowhead=none]; invis1 -> sn2_path [minlen=2]; invis1 -> sn2p_path [minlen=2]; sn2_path -> prod_sn2 [color="#4285F4", label="No Rearrangement"]; sn2p_path -> prod_sn2p [color="#EA4335", label="Allylic Shift"]; } } Figure 1: Competing S_N2 and S_N2' pathways for Allyl-1,1-d₂ bromide.

Synthesis of Deuterium-Labeled Allyl Bromide

The preparation of the labeled starting material is a critical first step. A common route to allyl-1,1-d₂ bromide begins with the reduction of acrolein (CH₂=CHCHO) using a deuterium source, followed by bromination.

Exemplary Synthetic Route:

-

Reduction: Acrolein is reduced with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to form allyl-1,1-d₂ alcohol. This step must be carefully controlled to avoid reduction of the double bond.

-

Bromination: The resulting deuterated allyl alcohol is converted to the bromide, typically using phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (Appel reaction).

Researchers must purify the final product carefully, as any unlabeled or isomerized impurities will compromise the mechanistic study. The isotopic and chemical purity should be confirmed by NMR and MS before use.

Experimental Protocols

This section details the workflow for conducting a model reaction and analyzing the products.

Protocol 1: Model Reaction with Sodium Phenoxide

This protocol describes a representative reaction between allyl-1,1-d₂ bromide and sodium phenoxide, a common nucleophile.

Materials:

-

Allyl-1,1-d₂ bromide (isotopic purity >98%)

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flasks, magnetic stirrer, stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Safety First: Conduct all operations in a well-ventilated fume hood. NaH is highly reactive and flammable; handle with extreme care under an inert atmosphere.

-

Nucleophile Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (approx. 0.5 M). Add phenol (1.1 equivalents) via syringe.

-

Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases, indicating complete formation of sodium phenoxide.

-

Reaction: Cool the sodium phenoxide solution back to 0 °C. Add allyl-1,1-d₂ bromide (1.0 equivalent) dropwise via syringe.

-

Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or by analyzing aliquots with Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture (a mixture of allyl-1,1-d₂ phenyl ether and allyl-3,3-d₂ phenyl ether).

-

Purify the product mixture via flash column chromatography if necessary.

Data Analysis and Interpretation

The key to this method is the precise analysis of the isolated product mixture to determine the final position of the deuterium atoms.

NMR Spectroscopy Analysis

NMR is the primary tool for distinguishing the SN2 and SN2' products.[12][13]

-

¹H NMR (Proton NMR): This technique is used to confirm the overall structure and to observe the disappearance of proton signals at the labeled positions.[14]

-

SN2 Product (Allyl-1,1-d₂ phenyl ether): The spectrum will show the absence of the characteristic signal for the two protons on C1 (typically around 4.5 ppm). The signals for the protons on C2 and C3 will remain.

-

SN2' Product (Allyl-3,3-d₂ phenyl ether): The spectrum will show the absence of the terminal vinyl proton signals on C3 (typically around 5.3-5.4 ppm). The signals for C1 and C2 protons will be present, and the C1 protons will now be part of a vinyl system.

-

-

²H NMR (Deuterium NMR): This is a direct and powerful method to confirm the location of the deuterium label.[12][15]

-

The ²H NMR spectrum will show signals at chemical shifts corresponding to their proton analogues.

-

A signal around 4.5 ppm confirms the SN2 product.

-

A signal around 5.3-5.4 ppm confirms the SN2' product.

-

Crucially, the ratio of the integrated areas of these two signals in the ²H NMR spectrum directly corresponds to the ratio of SN2 to SN2' products. [16]

-

Mass Spectrometry (MS) Analysis

MS confirms the mass of the products, verifying that deuterium has been incorporated. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula.[17] While standard MS cannot easily distinguish between the SN2 and SN2' isomers, GC-MS is invaluable for monitoring the reaction and confirming the mass of the product peaks. Fragmentation patterns in MS/MS experiments may also provide structural information about label placement.[17][18]

Quantifying Reaction Pathways

The product ratio provides a quantitative measure of the kinetic competition between the two pathways.

| Analytical Technique | Data Point | Interpretation |

| ¹H NMR | Integration of C1 vs C3 proton signals | Provides an estimate of the product ratio. Can be complex due to overlapping signals. |

| ²H NMR | Integration of C1-D vs C3-D signals | The most direct and accurate method. The integral ratio equals the SN2 : SN2' product ratio.[12][16] |

| GC-MS | Relative peak area of isomers (if separable) | Provides the product ratio if the two isomers can be chromatographically resolved. |

Example Calculation: If the integrated area of the deuterium signal at 4.5 ppm (SN2 product) is 3.0 and the area of the signal at 5.4 ppm (SN2' product) is 1.0, then:

-

SN2 : SN2' ratio = 3.0 : 1.0

-

% SN2 Pathway = (3.0 / (3.0 + 1.0)) * 100% = 75%

-

% SN2' Pathway = (1.0 / (3.0 + 1.0)) * 100% = 25%

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following points must be addressed:

-

Isotopic Purity of Starting Material: The allyl-1,1-d₂ bromide must be of high isotopic purity (>98%) and free of any isomerized (allyl-3,3-d₂) impurity. This must be verified by ²H NMR before the reaction.

-

Control Reaction: Run a parallel reaction with non-labeled allyl bromide to establish standard analytical data (retention times, NMR shifts) for the products.

-

Stability of Products: Confirm that the products do not isomerize under the reaction or work-up conditions. This can be tested by subjecting the purified product mixture to the reaction conditions for an extended period and re-analyzing.

Conclusion

The use of deuterium-labeled allyl bromide is a definitive and quantitative method for dissecting the mechanistic nuances of nucleophilic substitutions in allylic systems.[19][20] By providing a clear and unambiguous analytical readout, this technique allows researchers to probe how changes in substrate, nucleophile, and reaction conditions steer the reaction down one pathway over another. The protocols and analytical guides provided here offer a robust framework for applying this powerful tool in mechanistic organic chemistry and drug development.

References

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Deuterium Labeling in Organic Chemistry: A Guide to the Literature. Angewandte Chemie International Edition, 46(41), 7744-7765). [Link]

-

Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713-743. [Link]

-

Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C−H Bond Functionalization. Angewandte Chemie International Edition, 51(13), 3066-3072. [Link]

-

Magid, R. M. (1980). Nucleophilic substitution at an allylic carbon. The S N 2' reaction. Tetrahedron, 36(13), 1901-1930. [Link]

-

Gallego, M. G., & Sierra, M. A. (2011). Isotopic Labeling. In Organic Reaction Mechanisms (pp. 4857-5032). American Chemical Society. [Link]

-

Wikipedia. (n.d.). Allylic rearrangement. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

-

L.S. College, Muzaffarpur. (2020). Allylic rearrangement. [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

-

Rapid Communications in Mass Spectrometry. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

van der Meer, M. P., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8879-8889. [Link]

-

McCloskey, J. A., Stillwell, R. N., & Lawson, A. M. (1968). Use of deuterium-labeled trimethylsilyl derivatives in mass spectrometry. Analytical Chemistry, 40(1), 233-236. [Link]

-

Jamin, E., et al. (2007). Determination of Site-Specific (Deuterium/Hydrogen) Ratios in Vanillin by 2H-Nuclear Magnetic Resonance Spectrometry: Collaborative Study. Journal of AOAC International, 90(1), 187-195. [Link]

-

Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. [Link]

-

Knowles, R. R., et al. (2022). Resolving Conflicting Mechanisms for Photoredox Allylic sp3-C−H Arylation Using Deuterium-Labeling and Isotope Effects. Journal of the American Chemical Society, 144(32), 14588-14596. [Link]

-

Werstiuk, N. H. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 64(7), 1427-1430. [Link]

-

ResearchGate. (2022). (PDF) SN2 versus SN2′ Competition. [Link]

-

Scribd. (n.d.). 3.8 Allylic Rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Allyl bromide synthesis by bromination or substitution. [Link]

-

Wikipedia. (n.d.). S N 2 reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. studymind.co.uk [studymind.co.uk]

- 15. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Resolving Conflicting Mechanisms for Photoredox Allylic sp3-CH Arylation Using Deuterium-Labeling and Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating Experiments with Allyl-d5 Bromide

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Allyl-d5 bromide. This resource is designed to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success and integrity of your experiments. We will delve into the common side reactions encountered when using this isotopically labeled reagent, explaining the underlying mechanisms and offering field-proven strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when working with Allyl-d5 bromide.

Q1: What are the most common side reactions I should be aware of when using Allyl-d5 bromide?

When working with Allyl-d5 bromide, the primary side reactions of concern are:

-

Allylic Rearrangement: The migration of the double bond, leading to the formation of a constitutional isomer.

-

Elimination Reactions (E1/E2): Competition with the desired substitution reaction, resulting in the formation of allene-d4.

-

Polymerization: Radical-induced chain-growth polymerization of the allyl monomer.

-

Hydrolysis: Reaction with trace amounts of water to form allyl-d5 alcohol.

-

Isotopic Scrambling: Potential for deuterium atoms to exchange with protium from the solvent or other reagents, compromising isotopic purity.

Q2: I am observing a lower reaction rate than expected compared to experiments with standard allyl bromide. Is this normal?

Yes, a slightly lower reaction rate can be anticipated. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[4][5] Consequently, reactions where the cleavage of a C-D bond is the rate-determining step will proceed more slowly than their non-deuterated counterparts.[2][3]

Q3: How can I minimize the risk of polymerization during my reaction and during storage?

To prevent polymerization, it is crucial to store Allyl-d5 bromide in a cool, dark place, typically refrigerated, and under an inert atmosphere (e.g., argon or nitrogen).[6] During the reaction, the use of radical inhibitors or scavengers can be effective.[][8] It is also advisable to use freshly purified monomer and to avoid high temperatures and exposure to light, which can initiate polymerization.[8]

Troubleshooting In-Depth: A Guide to Common Experimental Issues

This section provides a more detailed exploration of the common side reactions, their mechanisms, and step-by-step protocols to troubleshoot and mitigate these issues.

Issue 1: Allylic Rearrangement - Unexpected Isomer Formation

Symptoms:

-

NMR or Mass Spectrometry data indicates the presence of an isomer where the bromine atom is attached to the terminal carbon of the double bond (1-bromo-prop-2-ene-d5) instead of, or in addition to, the desired product.

Causality and Mechanism: Allylic rearrangement is a common occurrence in reactions involving allylic systems and can proceed through both SN1 and SN2' mechanisms.[9]

-

SN1 Pathway: In polar, protic solvents, the bromide leaving group can depart to form a resonance-stabilized allylic carbocation. The incoming nucleophile can then attack at either of the two electrophilic carbons, leading to a mixture of products.

-

SN2' Pathway: With certain nucleophiles and under specific conditions, a concerted mechanism can occur where the nucleophile attacks the terminal carbon of the double bond, inducing the migration of the double bond and the departure of the bromide ion in a single step.[9]

Troubleshooting Protocol:

-

Solvent Selection: To suppress the SN1 pathway, which often favors rearrangement, utilize less polar, aprotic solvents.

-

Nucleophile Choice: The nature of the nucleophile can influence the reaction pathway. Harder nucleophiles tend to favor direct SN2 substitution, while softer, bulkier nucleophiles may favor the SN2' pathway.

-

Temperature Control: Lowering the reaction temperature can often increase the selectivity for the direct substitution product by favoring the kinetic product over the thermodynamically more stable rearranged product.

Visualization of Allylic Rearrangement:

Caption: Mechanisms of Allylic Rearrangement.

Issue 2: Competing Elimination Reactions - Formation of Allene-d4

Symptoms:

-

Gas evolution from the reaction mixture.

-

Presence of a characteristic signal for allene-d4 in the reaction monitoring (e.g., by GC-MS or NMR).